molecular formula C22H34N2O3 B8176837 tert-Butyl 4-((3-((cyclobutylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate

tert-Butyl 4-((3-((cyclobutylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B8176837
M. Wt: 374.5 g/mol
InChI Key: MOFQLPVCBNGMGC-UHFFFAOYSA-N
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Description

tert-Butyl 4-((3-((cyclobutylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a phenoxy group linked to a cyclobutylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((3-((cyclobutylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of the phenoxy group through a nucleophilic substitution reaction. The cyclobutylamino moiety is then introduced via reductive amination or similar methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((3-((cyclobutylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the cyclobutylamino moiety or other parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((3-((cyclobutylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound could be used to study the effects of piperidine derivatives on biological systems. Its structure may allow it to interact with specific biological targets, making it useful in the development of new drugs or biochemical probes.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as neurology or oncology.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable tool in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((3-((cyclobutylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. In general, compounds like this can interact with proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 4-((3-((cyclobutylamino)methyl)phenoxy)methyl)piperidine-1-carboxylate include other piperidine derivatives with different substituents. Examples might include:

  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

tert-butyl 4-[[3-[(cyclobutylamino)methyl]phenoxy]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-22(2,3)27-21(25)24-12-10-17(11-13-24)16-26-20-9-4-6-18(14-20)15-23-19-7-5-8-19/h4,6,9,14,17,19,23H,5,7-8,10-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFQLPVCBNGMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC(=C2)CNC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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